2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by a fused heterocyclic core with a 4-fluorophenylmethyl substitution at position 6 and a 2,4,6-trimethylphenylacetamide group at position 4.
Properties
IUPAC Name |
2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3/c1-14-9-15(2)21(16(3)10-14)26-20(31)13-29-19-12-28(4)27-22(19)23(32)30(24(29)33)11-17-5-7-18(25)8-6-17/h5-10,12H,11,13H2,1-4H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCYDKHZWNBTDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4,6-trimethylphenyl)acetamide is a pyrazolo-pyrimidine derivative with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
The molecular structure of the compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 453.49 g/mol |
| Molecular Formula | C22H20FN5O3 |
| CAS Number | 951617-63-3 |
| LogP | 2.8692 |
| Polar Surface Area | 69.863 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. The pyrazolo-pyrimidine core is known to interact with cyclooxygenase enzymes (COX), particularly COX-II, which plays a crucial role in inflammation and pain pathways.
COX-II Inhibition
A study highlighted that derivatives of pyrazolo-pyrimidines exhibit selective inhibition of COX-II with varying potencies. For instance, compounds structurally related to our target compound demonstrated IC50 values ranging from 0.011 µM to 1.33 µM against COX-II, indicating strong anti-inflammatory potential .
Anti-inflammatory Activity
In a comparative study of various pyrazolo derivatives:
- Compound PYZ3 showed an IC50 of 0.011 µM , significantly more potent than traditional NSAIDs.
- Compound PYZ38 , another derivative in the series, demonstrated an IC50 of 1.33 µM , indicating effective anti-inflammatory activity .
Case Studies
-
Study on Inflammatory Models
- In vivo studies using animal models demonstrated that the administration of pyrazolo-pyrimidine derivatives resulted in reduced paw edema and inflammatory markers compared to control groups.
- Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues.
- Antiviral Efficacy
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Similarity and Pharmacological Implications
The compound shares a pyrazolo[4,3-d]pyrimidine core with derivatives such as 2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorobenzyl)acetamide (). Key differences include:
- Substituents at position 6 : The 4-fluorophenylmethyl group in the target compound vs. 2-phenylethyl in the analog.
- N-substituents : The 2,4,6-trimethylphenylacetamide group vs. 4-fluorobenzylacetamide.
These modifications influence target specificity and pharmacokinetics. For example, fluorinated aromatic groups enhance membrane permeability and binding to ATP pockets in kinases, while bulky trimethylphenyl groups may reduce off-target effects .
Mechanisms of Action and Target Overlap
Studies on pyrazolo-pyrimidine derivatives suggest shared mechanisms:
- Adenylate cyclase modulation: Analogous compounds inhibit adenylate cyclase via regulatory mechanisms similar to cannabinoids, affecting intracellular cAMP levels .
- Anti-fibrotic and anti-inflammatory activity : Structural analogs target collagen synthesis and TNFα pathways, aligning with network pharmacology predictions for multi-target herbal compounds .
Table 1: Comparative Bioactivity of Pyrazolo[4,3-d]Pyrimidine Derivatives
Divergence in Gene Expression and Phenotypic Responses
Despite structural similarities (Tanimoto coefficient >0.85), only 20% of such compounds share significant gene expression overlaps. For example:
- OA vs. HG: Structurally similar triterpenoids (Tanimoto = 0.88) show congruent mechanisms in collagen suppression, whereas GA (Tanimoto = 0.62) diverges entirely .
- Fluorophenyl vs. benzyl groups : Molecular docking reveals that fluorophenyl substitutions stabilize hydrogen bonds with serine residues in kinase targets, whereas benzyl groups favor hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
